molecular formula C9H10N4O2S B1384172 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 99967-88-1

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B1384172
CAS No.: 99967-88-1
M. Wt: 238.27 g/mol
InChI Key: YPPKOCJXHFAZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of Thiazolo[4,5-d]pyrimidinone Core

The thiazolo[4,5-d]pyrimidinone core structure represents a fused bicyclic system that combines a thiazole ring with a pyrimidine ring, creating a rigid planar framework with distinct electronic properties. This bicyclic core exhibits significant π-electron delocalization, which contributes to its aromatic character and stability. The fusion of the thiazole and pyrimidine rings creates a heterocyclic system containing both sulfur and nitrogen atoms, providing multiple sites for hydrogen bonding and electrostatic interactions. Research has demonstrated that the thiazolo[4,5-d]pyrimidine scaffold serves as a purine isostere, making it particularly valuable in medicinal chemistry applications where purine-like biological activity is desired.

The structural analysis of thiazolo[4,5-d]pyrimidinone derivatives reveals that the carbonyl group at position 7 plays a crucial role in molecular recognition and binding interactions. Studies have shown that this carbonyl group can engage in hydrogen bonding networks with target proteins, particularly through interactions with back-pocket tyrosine residues in enzyme active sites. The planarity of the thiazolo[4,5-d]pyrimidinone core allows for optimal π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the potency and selectivity of these compounds.

Spectroscopic characterization of thiazolo[4,5-d]pyrimidinone compounds indicates that the fused ring system exhibits distinct nuclear magnetic resonance chemical shifts, with the aromatic protons appearing in characteristic regions that confirm the aromatic nature of the core structure. The InChI (International Chemical Identifier) for 2-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one is InChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14), which provides a complete description of the molecular connectivity.

Structural Feature Description Functional Significance
Thiazole Ring Five-membered ring containing sulfur and nitrogen Provides aromatic stability and metal coordination sites
Pyrimidine Ring Six-membered ring with two nitrogen atoms Enables hydrogen bonding and nucleobase-like interactions
Carbonyl Group Ketone functionality at position 7 Critical for hydrogen bonding with target proteins
Fused Ring System Bicyclic aromatic framework Confers planarity and π-π stacking capabilities

Role of Morpholine Substituents in Heterocyclic Systems

Morpholine substituents play a fundamental role in modulating the physicochemical and biological properties of heterocyclic compounds, serving multiple functions that enhance drug-like characteristics and target selectivity. The morpholine ring, characterized by its six-membered structure containing both nitrogen and oxygen atoms, exhibits a unique balance of lipophilic and hydrophilic properties that make it particularly valuable in central nervous system drug discovery. Research has demonstrated that the morpholine oxygen atom can function as a hydrogen bond acceptor, while the nitrogen atom provides a weak basic center with a pKa value approximately equal to physiological pH, thereby enhancing solubility and membrane permeability.

In the context of thiazolo[4,5-d]pyrimidinone systems, the morpholine substituent at the 2-position serves as a critical hinge-binding element in enzyme inhibitor design. Molecular docking studies have revealed that the morpholine oxygen can accept hydrogen bonds from hinge region valine residues in kinase active sites, providing a key anchoring interaction that contributes to binding affinity and selectivity. The conformational flexibility of the morpholine ring, resulting from the equilibrium between chair-like and skew-boat topologies, allows for optimal positioning of the heterocyclic core within protein binding sites.

The incorporation of morpholine groups into heterocyclic systems has been shown to improve metabolic stability and pharmacokinetic profiles compared to other amine-containing substituents. Studies indicate that morpholine-containing compounds exhibit enhanced clearance properties and reduced toxicity due to the ease of oxidative metabolism to non-toxic derivatives. Furthermore, the morpholine moiety contributes to improved cytochrome P450 3A4 profiles and prolonged bioavailability, making it a preferred choice for drug development applications.

Comparative studies of thiazolo-pyrimidinone derivatives have demonstrated that morpholine-containing analogues exhibit superior potency and selectivity compared to compounds with other nitrogen-containing heterocycles. The unique electronic properties of morpholine, including its ability to participate in both hydrophobic and hydrophilic interactions, enable optimal complementarity with diverse protein binding sites. Research has shown that the morpholine nitrogen can engage in additional polar interactions with asparagine and glutamate residues in enzyme active sites, further enhancing binding affinity.

Morpholine Property Impact on Compound Therapeutic Advantage
Weak Basicity (pKa ~8.3) Enhanced solubility at physiological pH Improved bioavailability
Hydrogen Bond Acceptor (Oxygen) Specific protein interactions Increased target selectivity
Conformational Flexibility Optimal binding geometry Enhanced potency
Metabolic Stability Reduced toxic metabolites Improved safety profile

Historical Development of Thiazolo-Pyrimidinone Derivatives

The historical development of thiazolo-pyrimidinone derivatives traces back to foundational work in heterocyclic chemistry that established synthetic methodologies for constructing fused ring systems containing both thiazole and pyrimidine components. Early synthetic approaches involved the Gewald reaction, first reported in 1966, which provided a versatile method for constructing thiazole-2-thiones from active methylene-containing nitriles, sulfur, and isothiocyanates. This methodology was subsequently extended and modified to enable the synthesis of various thiazolo[4,5-d]pyrimidine derivatives through cyclization reactions involving thiazole intermediates.

The development of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives gained significant momentum in the late 20th century as researchers recognized the potential of these compounds as purine isosteres with distinct biological activities. Fahmy and colleagues reported important advances in 1998, describing the ring closure of 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamides to yield 3-aryl-5-methyl-thiazolo[4,5-d]pyrimidine-7(6H)-one-2-thiones through heating in acetic anhydride. This work established fundamental synthetic protocols that would be widely adopted and modified for the preparation of diverse thiazolo-pyrimidinone derivatives.

The introduction of morpholine substituents into thiazolo-pyrimidinone frameworks represents a more recent development, driven by advances in structure-based drug design and the recognition of morpholine as a privileged structure in medicinal chemistry. Research conducted in the early 21st century demonstrated that morpholine-containing thiazolo-pyrimidinone derivatives could serve as potent and selective inhibitors of phosphatidylinositol 3-kinase beta, leading to the identification of tool compounds with significant biological activity. These studies revealed that the combination of the thiazolo-pyrimidinone core with morpholine substituents could provide compounds with single-digit nanomolar potency against specific kinase targets.

The compound 2-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one specifically emerged from systematic structure-activity relationship studies that explored the optimal positioning and nature of substituents on the thiazolo-pyrimidinone core. The synthesis of this compound typically involves the preparation of thiazolo[4,5-d]pyrimidin-7(4H)-one through cyclization of methyl 4-amino-1,3-thiazole-5-carboxylate in formamide at elevated temperatures, followed by substitution reactions to introduce the morpholine group at the 2-position. Modern synthetic approaches have been refined to enable solid-phase synthesis methodologies, allowing for the efficient preparation of compound libraries containing diverse thiazolo-pyrimidinone derivatives.

Contemporary research has expanded the scope of thiazolo-pyrimidinone derivatives to include applications in corticotropin-releasing factor receptor antagonists, adenosine receptor modulators, and various other therapeutic targets. The development of traceless solid-phase synthesis methods has enabled the rapid generation of diverse thiazolo-pyrimidinone libraries, facilitating the identification of compounds with optimized pharmacological profiles. Recent advances in computational chemistry and molecular modeling have further accelerated the design and optimization of morpholine-containing thiazolo-pyrimidinone derivatives, leading to compounds with improved selectivity and drug-like properties.

Time Period Key Development Synthetic Innovation Biological Impact
1966 Gewald Reaction Discovery Thiazole-2-thione synthesis Foundation for heterocyclic chemistry
1998 Ring Closure Methodology Acetic anhydride cyclization Access to substituted thiazolo-pyrimidinones
Early 2000s Morpholine Integration Structure-based substituent design Kinase inhibitor development
2010s Solid-Phase Synthesis Traceless linker methodology High-throughput library generation
Present Computational Design Molecular modeling optimization Enhanced selectivity and properties

Properties

IUPAC Name

2-morpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPKOCJXHFAZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Methods

Method Description Reagents & Conditions Yield & Notes
a. Cycloaddition of Malononitrile Cycloaddition of malononitrile to 1,2,4-thiadiazol-5(2H)-imines forms N-(4-amino-5-cyanothiazol-2(3H)-ylidene)amidines, which serve as precursors for heterocycle formation. Malononitrile, 1,2,4-thiadiazol-5(2H)-imines, reflux in suitable solvent Produces key intermediates for further cyclization
b. Acylation and Ring Closure Acylation of intermediates with acetic anhydride or benzoyl chlorides, followed by intramolecular cyclization to form the thiazolopyrimidine core. Acetic anhydride, benzoyl chlorides, pyridine solvent, heat Yields vary; formation of heterocyclic core with functionalized side groups
c. Nucleophilic Substitution on Chlorinated Intermediates Replacement of reactive chlorine atoms with nucleophiles such as morpholine to introduce the morpholine group. Nucleophiles (e.g., morpholine), base, reflux Facilitates specific functionalization at position 7
d. Cyclization to Final Heterocycle Intramolecular cyclization under acidic or basic conditions to form the fused heterocyclic system. Acidic or basic medium, heat Final compound obtained with structural confirmation via NMR and IR

Detailed Research Findings

a. Synthesis via Cycloaddition and Heterocycle Formation

Research by Rensky and Zyabrev (2015) demonstrates a three-step synthesis involving initial cycloaddition of malononitrile to 1,2,4-thiadiazol-5(2H)-imines, producing intermediates that undergo acylation and subsequent cyclization to form the core heterocyclic structure. This approach emphasizes the importance of regioselectivity and reaction conditions to optimize yields and purity.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Yield Remarks
Cycloaddition Malononitrile + Thiadiazolimine Ethanol or DMSO Reflux 4-6 hours 60-75% Key step for heterocycle backbone
Acylation Acetic anhydride or benzoyl chloride Pyridine Reflux 2-3 hours 70-80% Functionalization of intermediates
Nucleophilic substitution Morpholine DMF Reflux 12-24 hours 65-85% Introduction of morpholine group
Cyclization Acidic or basic medium - 80-120°C 2-6 hours Variable Final ring closure

Notes on Optimization and Challenges

  • Reaction Conditions: Precise control of temperature and solvent polarity is crucial for high yields.
  • Selectivity: Regioselectivity during cycloaddition and substitution steps influences purity.
  • Purification: Chromatographic techniques such as column chromatography are often employed to isolate pure compounds.
  • Yield Variability: Yields depend on the substituents and specific reaction parameters; optimization is essential for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant biological activity:

Antitumor Activity

This compound has been identified as a potential antitumor agent , particularly through its role as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival. Studies have shown that it effectively reduces cell proliferation in various cancer cell lines by inhibiting these pathways .

Antimicrobial Properties

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics or antimicrobial agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
2-(Pyridin-3-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-oneStructureAntimicrobialLacks morpholine moiety
4-(Morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-oneStructureAnticancerDifferent ring substitution
2-(Indolyl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-oneStructureAntitumorIndole ring enhances bioactivity

This comparison highlights the unique pharmacological profiles influenced by structural variations among these compounds.

Case Studies

Several studies have documented the applications of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by targeting the PI3K pathway. The findings suggest its potential as a lead compound for developing new cancer therapies.
  • Antimicrobial Testing :
    • In vitro tests showed that derivatives of this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Further optimization could lead to novel antimicrobial agents suitable for clinical use .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Structural and Functional Insights

Morpholine Substitution: The 2-morpholine group in the target compound and Compound 18 enhances solubility and may stabilize interactions with kinase ATP-binding pockets (e.g., PI3K-β) through hydrogen bonding . In contrast, JWX-A0108 replaces morpholine with an aromatic amino group, optimizing α7 nAChR binding via π-π interactions .

Electron-Withdrawing Groups (EWGs) :

  • 5-Trifluoromethyl (CF₃) derivatives (e.g., 2d, 2e) exhibit potent anticancer activity due to increased metabolic stability and enhanced hydrophobic interactions with target proteins .
  • 5-Methyl substitution (Compound 18) balances lipophilicity and steric effects for selective PI3K-β inhibition .

Aromatic and Heteroaromatic Substituents :

  • 3-Phenyl or fluorophenyl groups (e.g., 2b, 2d) improve target affinity in cancer models by engaging aromatic residues in binding pockets .
  • JWX-A0108’s 6-(2-chloro-6-methylphenyl) group likely contributes to blood-brain barrier penetration, enabling CNS activity .

Amino and Thioxo Modifications: 2,5-Diamino derivatives inhibit PNP by mimicking transition states of nucleoside substrates . 2-Thioxo groups (e.g., 2a-e) may form disulfide bonds with cysteine residues, enhancing covalent binding in some contexts .

Biological Activity

2-(Morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure

The compound's molecular formula is C9H10N4O2SC_9H_{10}N_4O_2S with a molecular weight of 238.27 g/mol. Its IUPAC name is 2-morpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, and it features a thiazolo-pyrimidine core structure that is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The thiazole ring is constructed through the reaction of appropriate thioketones with amines.
  • Pyrimidine Integration : The pyrimidine component is integrated via cyclization reactions involving urea derivatives.
  • Morpholine Substitution : Morpholine is introduced at the 2-position of the thiazolo-pyrimidine scaffold.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiazolo-pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib0.03 ± 0.010.04 ± 0.01

These results suggest that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib .

Analgesic Effects

In vivo studies using carrageenan-induced paw edema models have shown that compounds similar to this compound possess significant analgesic effects. The effective dose (ED50) values were found to be in a similar range to those of traditional analgesics such as indomethacin.

Table 2: Analgesic Activity Comparison

Compound NameED50 (µM)
This compound9.47
Indomethacin9.17

This indicates that the compound has potential as an analgesic agent .

Structure–Activity Relationships (SAR)

The biological activity of thiazolo-pyrimidine derivatives is significantly influenced by their structure. Modifications at various positions on the thiazole and pyrimidine rings can enhance or diminish their activity against specific biological targets.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions increases COX inhibition.
  • Ring Modifications : Alterations in ring size and saturation can affect binding affinity to target enzymes.
  • Morpholine Influence : The morpholine substituent appears to enhance solubility and bioavailability.

Case Studies

Several studies have explored the therapeutic applications of thiazolo-pyrimidine derivatives in treating inflammatory diseases and pain management:

  • Study on Carrageenan-Induced Edema : This study demonstrated significant reduction in paw swelling when treated with thiazolo-pyrimidine compounds compared to control groups.
  • COX Inhibition Assays : Various derivatives were tested for their ability to inhibit COX enzymes in vitro, revealing promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives?

  • Methodology : Key approaches include:

  • Condensation reactions : Reacting 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxamide with acetic anhydride under microwave conditions .
  • Thorpe–Ziegler cyclization : Efficient solid-phase synthesis with yields of 65–97% per step, enabling rapid library generation .
  • Cyclization of thiazoline intermediates : Using acetic anhydride to form the thiazolo[4,5-d]pyrimidinone core .
    • Critical factors : Solvent choice (e.g., ethanol for reflux), base selection (triethylamine), and microwave optimization to reduce reaction times .

Q. How is structural confirmation performed for these compounds?

  • Analytical techniques :

  • IR spectroscopy : Identify functional groups (e.g., absence of CN at ~2200 cm⁻¹, presence of C=S at ~1237 cm⁻¹) .
  • NMR : Key signals include NH protons (δ 6.31 ppm in ¹H NMR) and carbon environments (e.g., C=S at δ 183–190 ppm in ¹³C NMR) .
  • Mass spectrometry : Confirm molecular ions (e.g., [M-H]⁻ peaks in ESI-MS) and elemental analysis .

Q. What in vitro models are used for initial biological screening?

  • Antiviral assays : Chikungunya virus (CHIKV) replication inhibition in Vero cells, measuring EC₅₀ values for triazolopyrimidinone derivatives .
  • Anticancer screening : Human breast (MCF-7) and lung (A-549) cell lines, with IC₅₀ determination via MTT assays .
  • Antimicrobial testing : Micro-dilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How do substituent variations impact biological activity?

  • Structure–Activity Relationship (SAR) :

  • Trifluoromethyl groups : Enhance anticancer activity (e.g., compound 2a in shows 62% yield and activity against MCF-7) .
  • Aryl substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl in 2e ) improve antiviral potency by enhancing target binding .
  • Morpholino group : Critical for kinase selectivity (e.g., PI3K-beta inhibition in ) .
    • Data-driven design : Use computational docking to predict substituent effects on target binding (e.g., CHIKV nsP1 capping enzyme) .

Q. What strategies address low solubility in biological assays?

  • Structural modifications :

  • Introduce hydrophilic groups (e.g., hydroxypropylamine in CXCR2 antagonist AZD8309) .
  • Optimize logP via substituent tuning (e.g., replacing lipophilic groups with polar moieties) .
    • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation for in vivo studies .

Q. How to resolve contradictions in biological data across studies?

  • Case example : Discrepancies in anticancer activity between derivatives 2a (62% yield, moderate activity) and 2b (74% yield, higher efficacy) .
  • Root-cause analysis :

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. A-549 sensitivity) .
  • Substituent electronic effects : Fluorophenyl groups may enhance membrane permeability vs. ethyl groups .
    • Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How to design selective kinase inhibitors using this scaffold?

  • Targeted design :

  • PI3K-beta selectivity : Position the morpholino group to occupy the affinity pocket, as in ’s lead compound .
  • Crystallographic studies : Use fragment screening (e.g., FAD-dependent oxidoreductase in ) to identify binding motifs .
    • Optimization : Balance potency (IC₅₀ < 100 nM) and selectivity (>100-fold vs. PI3K-alpha) via iterative SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.